molecular formula C20H29NO3 B6082846 (3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine

(3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine

Cat. No. B6082846
M. Wt: 331.4 g/mol
InChI Key: NDDGNRPPHSAHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine, also known as DMBA, is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. DMBA has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of (3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. (3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been shown to increase the release of calcium from the endoplasmic reticulum, which can lead to the activation of various signaling pathways. (3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has also been shown to modulate the activity of various ion channels, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
(3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of monoamine oxidase activity, and the modulation of calcium signaling. (3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has also been shown to have neuroprotective effects, which may be due to its ability to modulate cellular processes involved in the maintenance of neuronal function.

Advantages and Limitations for Lab Experiments

(3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has several advantages for laboratory experiments, including its high potency and selectivity for the sigma-1 receptor. (3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has also been shown to be stable under various conditions, which makes it suitable for use in various experimental settings. However, (3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

The future directions for research on (3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine include further studies on its mechanism of action, its potential applications in various fields of research, and its safety and efficacy. (3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine may have potential applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Further studies are needed to determine the optimal dosing and administration of (3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine and to determine its potential side effects and interactions with other drugs.
Conclusion
In conclusion, (3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine is a synthetic compound that has potential applications in various fields of research. (3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Further studies are needed to determine the safety and efficacy of (3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine and its potential applications in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

(3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been synthesized through several methods, including the reduction of 3,5-dimethoxybenzaldehyde with sodium borohydride and the condensation of 3,5-dimethoxybenzaldehyde with 1,3-dimethyl-3-(5-methyl-2-furyl)prop-2-en-1-one followed by reduction with sodium borohydride. The yield and purity of (3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

(3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and toxicology. (3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has been shown to act as a selective and potent agonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein folding, and apoptosis. (3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine has also been shown to inhibit the activity of the monoamine oxidase enzyme, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.

properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-4-methyl-4-(5-methylfuran-2-yl)pentan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-14(12-20(3,4)19-8-7-15(2)24-19)21-13-16-9-17(22-5)11-18(10-16)23-6/h7-11,14,21H,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDGNRPPHSAHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)(C)CC(C)NCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine

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